L-3-Hydroxyacyl-CoA Dehydrogenase Stereospecificity
The L-3-hydroxyacyl-CoA dehydrogenase enzyme displays rigorous stereospecificity: only the CoA derivatives of L-(+)-3-hydroxy acids are oxidized, and only this isomer is formed upon reduction of the corresponding 3-ketoacyl-CoA [1]. (S)-3-Hydroxylauroyl-CoA, bearing the L-(+)-3-hydroxy stereochemistry, is therefore the biologically relevant substrate, whereas its (R)-enantiomer (CAS 917-42-0) is not recognized as a substrate by this enzyme class [2]. This stereochemical exclusivity is a well-established class characteristic of the dehydrogenase family, applicable across chain-length homologs up to approximately C20 [1].
| Evidence Dimension | Enzymatic substrate recognition (oxidation by L-3-hydroxyacyl-CoA dehydrogenase) |
|---|---|
| Target Compound Data | Oxidized (substrate) – L-(+)-3-hydroxy stereochemistry (S-configuration) |
| Comparator Or Baseline | (R)-3-Hydroxylauroyl-CoA (CAS 917-42-0) – D-(-)-3-hydroxy stereochemistry (R-configuration) |
| Quantified Difference | Qualitative (substrate vs. non-substrate); enzyme specificity described as 'rigorous' for L-(+)-3-hydroxyacyl-CoA derivatives exclusively [1] |
| Conditions | Class-level inference based on characterized L-3-hydroxyacyl-CoA dehydrogenase enzymes from mammalian sources (sheep liver, pig heart); applicable to CoA derivatives up to C20 chain length |
Why This Matters
Procurement of the incorrect (R)-enantiomer yields no detectable enzymatic activity in dehydrogenase assays, rendering experiments uninterpretable and wasting research resources.
- [1] ScienceDirect Topics. (2020). 3-Hydroxyacyl-CoA Dehydrogenase – Specificity. In Methods in Cell Biology. View Source
- [2] ChEBI. (2013). CHEBI:74451 - (R)-3-hydroxylauroyl-CoA. EMBL-EBI. View Source
